(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a pyridin-2-yloxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[b][1,4]oxazine ring system and the subsequent attachment of the pyridin-2-yloxy group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or the ring system.
Substitution: The pyridin-2-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of octahydrocyclopenta[b][1,4]oxazine and pyridin-2-yloxy substituted molecules. Examples include:
- (4aS,7R,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine
- (4aS,7R,7aR)-7-(pyridin-4-yloxy)octahydrocyclopenta[b][1,4]oxazine
Uniqueness
The uniqueness of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine lies in its specific stereochemistry and the position of the pyridin-2-yloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4aS,7R,7aR)-7-pyridin-2-yloxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-14-11(3-1)16-10-5-4-9-12(10)15-8-7-13-9/h1-3,6,9-10,12-13H,4-5,7-8H2/t9-,10+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDABULNMSCNP-HOSYDEDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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